1,1,2-Trichloro-2-methylpropane

描述

Overview of Chlorinated Alkanes in Contemporary Chemical Research

Chlorinated alkanes, hydrocarbons containing one or more chlorine atoms, are a cornerstone of modern chemical research and industry. Their utility stems from the unique properties imparted by the carbon-chlorine bond, which is strong and stable. stanford.edu This stability has led to their extensive use as solvents, intermediates in synthesis, and previously as refrigerants and in various industrial applications. stanford.edunaturvardsverket.se However, the very stability of these compounds can also lead to their persistence in the environment, raising concerns about their long-term ecological impact. stanford.edunaturvardsverket.se

Contemporary research on chlorinated alkanes is multifaceted. It ranges from developing greener synthetic methodologies to understanding their atmospheric chemistry and biodegradation pathways. nih.gov Scientists are continuously exploring novel applications for these compounds, while also addressing the environmental legacy of their historical use. naturvardsverket.seepa.gov The study of specific isomers, such as 1,1,2-trichloro-2-methylpropane, provides valuable insights into structure-activity relationships and reaction mechanisms within this broad class of chemicals.

Historical Context of this compound within Organic Chemistry

While the history of many simple chlorinated alkanes like chloroform (B151607) and carbon tetrachloride dates back to the 19th century, the specific timeline for the synthesis and study of this compound is less prominently documented in early chemical literature. wikipedia.org The development of systematic organic synthesis in the 20th century, particularly advancements in free-radical halogenation and addition reactions, provided the means to create more complex and specifically substituted chloroalkanes.

Historically, the synthesis of compounds like this compound was often a byproduct of reactions aimed at producing other chlorinated compounds. google.com However, with the advent of more selective and controlled reaction methods, it became possible to synthesize this specific isomer as a primary product. google.com This allowed for a more detailed investigation of its unique physical and chemical properties, distinguishing it from its isomers and other chlorinated alkanes.

Fundamental Research Questions and Current Challenges Pertaining to this compound

Despite being a known compound, this compound continues to present several fundamental research questions and challenges. A primary area of investigation is the development of highly selective and efficient synthetic routes. While methods exist, achieving high yields without the formation of isomeric byproducts remains a significant goal. google.com For instance, the reaction of 1-chloro-2-methyl-propene with sulfuryl chloride can yield this compound, but can also produce other chlorinated propenes. google.com

Another key research area involves understanding the reactivity of this compound. The steric hindrance around the tertiary carbon atom, combined with the electronic effects of the chlorine atoms, influences its behavior in nucleophilic substitution and elimination reactions. Elucidating the precise mechanisms and predicting the product distributions in these reactions under various conditions is an ongoing challenge for physical organic chemists.

Furthermore, the potential applications of this compound as a building block in organic synthesis are still being explored. Its unique structure could offer pathways to novel molecules with interesting properties. However, its utility is intrinsically linked to the ability to control its reactivity and selectively transform its functional groups.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C4H7Cl3 |

| Molecular Weight | 161.45 g/mol |

| CAS Number | 29559-52-2 |

| Appearance | Colorless liquid |

| LogP | 2.80750 |

This data is compiled from various chemical databases and may have slight variations depending on the source. nih.govguidechem.com

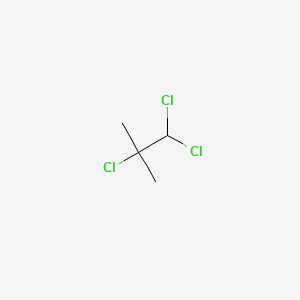

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,1,2-trichloro-2-methylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7Cl3/c1-4(2,7)3(5)6/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRRHZKFKOHHEJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80334350 | |

| Record name | 1,1,2-Trichloro-2-methylpropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29559-52-2 | |

| Record name | 1,1,2-Trichloro-2-methylpropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations of 1,1,2 Trichloro 2 Methylpropane

Established Synthetic Routes for 1,1,2-Trichloro-2-methylpropane

The preparation of this compound can be approached through several chlorination strategies. Historically, direct chlorination of alkanes often results in a mixture of products, making the selective synthesis of a specific isomer like this compound a significant challenge. google.com However, more refined methods have been developed to produce it as a primary product. google.com

Chlorination Reactions, including Radical-Mediated Pathways

The free-radical chlorination of alkanes is a fundamental method for introducing chlorine atoms into a hydrocarbon framework. When applied to a precursor like neopentane (B1206597) (2,2-dimethylpropane), the reaction proceeds via a radical chain mechanism. vaia.comyale.edu In neopentane, all twelve hydrogen atoms are equivalent primary hydrogens. quora.comechemi.com This structural symmetry makes it a good candidate for producing a single monochlorinated product, neopentyl chloride. vaia.comquora.comtardigrade.inchegg.com

However, to achieve a trichlorinated product such as this compound, further chlorination is necessary. The photochemical chlorination of 2-chloro-2-methylpropane (B56623) (tert-butyl chloride), a potential intermediate, can lead to the formation of more highly chlorinated compounds. acs.org The chlorination of 2,2-dimethylpropane can yield a mixture of isomeric dichlorides and, subsequently, trichlorides. chegg.comchegg.com The distribution of these products is dictated by the relative reactivity of the different C-H bonds in the chlorinated intermediates.

Role of Specific Reagents (e.g., Sulfuryl Chloride)

A highly selective and effective method for synthesizing this compound involves the use of sulfuryl chloride (SO₂Cl₂). google.com A patented process describes the reaction of 1-chloro-2-methyl-propene with sulfuryl chloride to yield this compound as the main product, achieving selectivities of up to 96-99%. google.com This method represents a significant advancement, as it allows for the targeted synthesis of the desired compound, which is often only a byproduct in other chlorination processes. google.com

The reaction is typically performed in the liquid phase. google.com While sulfuryl chloride is an effective chlorinating agent for various transformations, including the synthesis of β-chlorotetrahydrofuran derivatives, its application in this specific reaction provides a direct and high-yield pathway. organic-chemistry.org The reaction with 1-chloro-2-methyl-propene is surprisingly selective and does not yield a clear result without specific catalysts, often proceeding slowly and creating a non-reproducible range of products. google.com

Catalytic Strategies in this compound Synthesis (e.g., UV-Light and Aldehyde Catalysis)

To enhance the efficiency and selectivity of the sulfuryl chloride-based synthesis, catalytic strategies are employed. The reaction between 1-chloro-2-methyl-propene and sulfuryl chloride is preferably conducted under the influence of light, particularly UV light with a wavelength of 200 to 400 nm. google.com Light serves to initiate the radical chain reaction necessary for the chlorination to proceed efficiently. yale.edu

In addition to photochemical catalysis, the presence of aldehydes can also catalyze the reaction. google.com The process can be carried out with either UV light, an aldehyde catalyst, or a combination of both to achieve high selectivity. This catalytic approach allows the reaction to be conducted at moderate temperatures, typically between 30 and 65 °C, making it a technically simple method for producing this compound as the primary product. google.com The process is suitable for both discontinuous (e.g., stirred reactor) and continuous (e.g., tube reactor) operations. google.com

| Starting Material | Reagent | Catalyst/Condition | Primary Product | Reported Selectivity | Reference |

|---|---|---|---|---|---|

| 1-chloro-2-methyl-propene | Sulfuryl Chloride (SO₂Cl₂) | UV Light and/or Aldehydes | This compound | >99% | google.com |

| Neopentane (2,2-dimethylpropane) | Chlorine (Cl₂) | UV Light | Neopentyl chloride (monochloro product) | Good for monosubstitution | vaia.comquora.com |

Reaction Mechanisms Governing the Formation of this compound

Understanding the reaction mechanisms is crucial for optimizing synthetic pathways and controlling product distribution. The formation of this compound is predominantly governed by free-radical mechanisms.

Elucidation of Reaction Intermediates

The free-radical chlorination process occurs via a chain reaction involving three distinct stages: initiation, propagation, and termination. yale.edulibretexts.org

Initiation: The reaction begins with the homolytic cleavage of a chlorine molecule (Cl₂) or sulfuryl chloride (SO₂Cl₂) into two chlorine radicals (Cl•). This step is typically initiated by UV light or heat. yale.edu

Cl₂ + hv → 2 Cl•

Propagation: These highly reactive chlorine radicals then abstract a hydrogen atom from the organic substrate, generating an alkyl radical and hydrogen chloride (HCl). yale.edulibretexts.org This alkyl radical then reacts with another molecule of the chlorinating agent to form the chlorinated product and a new chlorine radical, which continues the chain. yale.edu

Step 1: R-H + Cl• → R• + HCl

Step 2: R• + Cl₂ → R-Cl + Cl• In the synthesis from 1-chloro-2-methyl-propene and sulfuryl chloride, the mechanism also proceeds through radical intermediates initiated by light or aldehydes. google.com

Termination: The chain reaction is terminated when two radical species combine, forming a stable, non-radical product. libretexts.org This can occur in several ways, such as the combination of two chlorine radicals, two alkyl radicals, or a chlorine and an alkyl radical. libretexts.org

The specific structure of the intermediates dictates the final product. The formation of this compound from a neopentane-derived structure involves the sequential formation of chlorinated alkyl radicals.

Kinetic Studies of Synthetic Pathways

Kinetic studies provide insight into the rates and selectivity of chlorination reactions. A key factor in radical chlorination is the relative reactivity of different types of hydrogen atoms. The stability of the resulting alkyl radical intermediate plays a crucial role, with the order of stability being tertiary > secondary > primary. vedantu.compearson.com

Consequently, tertiary hydrogens are abstracted more readily than primary hydrogens. For instance, the light-induced chlorination of 2-methylpropane yields predominantly the tertiary chloride (2-chloro-2-methylpropane) over the primary chloride (1-chloro-2-methylpropane), even though there are nine primary hydrogens and only one tertiary hydrogen. libretexts.orgpearson.comdoubtnut.com This inherent difference in reactivity, stemming from differences in C-H bond dissociation energies, is a critical kinetic factor that influences product ratios in free-radical halogenation. libretexts.org

In the specific synthesis using sulfuryl chloride and 1-chloro-2-methyl-propene, the reaction is noted to be very slow without a catalyst. google.com The use of UV light or aldehyde catalysts significantly accelerates the reaction, allowing it to proceed efficiently at moderate temperatures. google.com This indicates that the initiation step is kinetically limiting and that the catalysts provide a lower energy pathway for the generation of the initial radical species required for the chain reaction to propagate.

Optimization of Synthesis for Enhanced Selectivity and Yield

The synthesis of this compound with high selectivity and yield has been a subject of significant chemical research. Historically, the production of this compound through methods like the direct chlorination of isobutene or the further chlorination of partially chlorinated C4 compounds resulted in it being an undesirable byproduct that was difficult to isolate. google.com However, a more recent and highly selective method has been developed, which involves the reaction of 1-chloro-2-methyl-propene with sulfuryl chloride. google.com This process has been shown to achieve selectivities of over 99% for this compound, marking a significant advancement in its targeted synthesis. google.com

A key challenge in the synthesis of this compound is the potential for the formation of isomeric and more highly chlorinated byproducts. The direct chlorination of isobutene, for instance, yields a complex mixture of tri-, tetra-, and pentachloro derivatives, with this compound being only a minor, difficult-to-isolate component. google.com

A primary strategy to minimize byproduct formation is the careful selection of starting materials and reaction conditions. The reaction of 1-chloro-2-methyl-propene with sulfuryl chloride has proven to be a highly selective route to the desired product. google.com One of the main isomeric byproducts, 1,2,3-trichloro-2-methyl-propane, is formed from the reaction of the isomeric starting material, 3-chloro-2-methyl-propene, with sulfuryl chloride. google.com Therefore, using a high-purity stream of 1-chloro-2-methyl-propene is crucial to prevent the formation of this isomer.

The use of specific catalysts and reaction initiators also plays a vital role in enhancing selectivity. The addition of aldehydes as catalysts in the reaction of 1-chloro-2-methyl-propene with sulfuryl chloride can achieve selectivities of up to 96%. google.com Even higher selectivities, exceeding 99%, can be obtained when the reaction is initiated by light, particularly UV light. google.com This photochemical or catalyst-aided pathway appears to favor the desired addition reaction, minimizing side reactions that lead to other chlorinated species.

Table 1: Influence of Synthetic Route on Byproduct Formation

| Starting Material(s) | Chlorinating Agent | Typical Byproducts | Reference |

| Isobutene | Chlorine | 3-Chloro-2-methyl-propene, 1-chloro-2-methyl-propene, other tri-, tetra-, and pentachloro derivatives | google.com |

| 3-Chloro-2-methyl-propene | Sulfuryl chloride | 1,2,3-Trichloro-2-methyl-propane | google.com |

| 1-Chloro-2-methyl-propene | Sulfuryl chloride | Minimal with optimized conditions | google.com |

The successful and selective synthesis of this compound is highly dependent on the careful control of various process parameters. The reaction of 1-chloro-2-methyl-propene with sulfuryl chloride can be performed in either a discontinuous process, such as in a stirred reactor, or a continuous process, for example, in a tubular reactor or a cascade system. google.com

Temperature: The reaction is typically carried out in the liquid phase within a temperature range of 30 to 65 °C. google.com Maintaining the temperature within this optimal window is likely crucial for maximizing the reaction rate while preventing undesirable side reactions or decomposition of the product.

Catalyst Concentration: When aldehydes are employed as catalysts, their concentration is a key parameter. The general usage ranges from 10 to 10,000 parts per million (ppm), with a preferred range of 100 to 1,000 ppm. google.com The catalyst concentration directly influences the reaction kinetics and, consequently, the selectivity and yield.

Initiation by Light: The use of light, particularly UV light, is a significant process parameter that can lead to selectivities greater than 99%. google.com The intensity and wavelength of the light would be critical factors to control in a photochemical process to ensure efficient initiation of the desired reaction pathway.

Table 2: Key Process Parameters for the Synthesis of this compound

| Parameter | Recommended Range/Condition | Impact on Reaction | Reference |

| Temperature | 30 - 65 °C | Influences reaction rate and selectivity | google.com |

| Catalyst (Aldehyde) Concentration | 10 - 10,000 ppm (preferred 100 - 1,000 ppm) | Affects reaction kinetics and selectivity | google.com |

| Reaction Initiator | Light (especially UV light) | Can lead to >99% selectivity | google.com |

| Process Type | Discontinuous (stirred reactor) or Continuous (tubular reactor/cascade) | Flexibility in production scale and control | google.com |

Chemical Reactivity and Advanced Transformation Pathways of 1,1,2 Trichloro 2 Methylpropane

Mechanistic Studies of Substitution Reactions

The presence of two distinct electrophilic carbon centers in 1,1,2-trichloro-2-methylpropane opens the door to nucleophilic substitution reactions. However, the steric and electronic environment around each center significantly influences the preferred mechanistic pathway, be it unimolecular (SN1) or bimolecular (SN2).

Nucleophilic Substitution Pathways (SN1, SN2)

The tertiary carbon atom in this compound is a prime candidate for an SN1 reaction . This pathway proceeds through a two-step mechanism involving the formation of a carbocation intermediate. The tertiary carbocation that would be formed upon the departure of the chloride ion from the C-2 position is relatively stable, a key factor favoring the SN1 mechanism. chemguide.co.ukyoutube.com The rate of an SN1 reaction is primarily dependent on the concentration of the substrate, as the formation of the carbocation is the slow, rate-determining step. youtube.com

Conversely, an SN2 reaction at the tertiary C-2 center is highly disfavored. libretexts.org The SN2 mechanism involves a backside attack by the nucleophile, which is severely hindered by the bulky methyl and dichloromethyl groups surrounding the tertiary carbon. youtube.comyoutube.com This steric hindrance raises the energy of the transition state, making the SN2 pathway at this position kinetically unfavorable. libretexts.org

At the primary C-1 position, the situation is reversed. The formation of a primary carbocation is highly energetically unfavorable, making an SN1 reaction at this site unlikely. While primary alkyl halides typically favor SN2 reactions, the presence of two chlorine atoms and the adjacent bulky tertiary carbon in this compound introduces significant steric hindrance, which would slow down an SN2 reaction at the C-1 position as well. libretexts.org

Steric and Electronic Effects on Reaction Rates

The reactivity of this compound in substitution reactions is a delicate balance of steric and electronic effects.

Steric Effects: The bulky nature of the substituents around the tertiary carbon atom is the primary reason for the preference for the SN1 pathway at this center. Any nucleophile approaching the C-2 carbon for an SN2 attack would encounter significant steric repulsion from the methyl and dichloromethyl groups. youtube.com

Electronic Effects: The stability of the intermediate carbocation is a critical electronic factor. The tertiary carbocation formed at C-2 is stabilized by the electron-donating inductive effect of the three alkyl groups (one methyl and the dichloromethyl group, although the latter's effect is more complex due to the electronegative chlorine atoms). This stabilization lowers the activation energy for the SN1 reaction. chemguide.co.uk

The following table summarizes the predicted influence of these effects on the substitution pathways of this compound.

| Carbon Center | Substitution Pathway | Influencing Factors | Predicted Reactivity |

| C-2 (tertiary) | SN1 | - Stable tertiary carbocation intermediate.- High steric hindrance disfavors SN2. | Favored, especially with weak nucleophiles in polar protic solvents. |

| C-2 (tertiary) | SN2 | - Severe steric hindrance from methyl and dichloromethyl groups. | Highly disfavored. |

| C-1 (primary) | SN1 | - Highly unstable primary carbocation. | Highly disfavored. |

| C-1 (primary) | SN2 | - Steric hindrance from adjacent tertiary group and two chlorine atoms. | Slow, but potentially more favorable than SN1 at this position. |

Elucidation of Elimination Reactions

In the presence of a base, this compound can undergo elimination reactions to form alkenes. The mechanism of this elimination, either unimolecular (E1) or bimolecular (E2), is also dictated by the substrate's structure and the reaction conditions.

Dehydrohalogenation Mechanisms (E1, E2)

The E1 mechanism proceeds through the same carbocation intermediate as the SN1 reaction. lumenlearning.com Therefore, elimination from the C-2 position of this compound via an E1 pathway is a plausible reaction, competing with SN1 substitution, especially at higher temperatures. lumenlearning.com The rate of the E1 reaction, like the SN1 reaction, is dependent only on the concentration of the substrate.

The E2 mechanism is a concerted, one-step process where a base removes a proton from a carbon adjacent (β-position) to the carbon bearing the leaving group, and the leaving group departs simultaneously. youtube.com For this compound, E2 elimination can occur by removing a proton from either the methyl groups (β-hydrogens relative to the C-2 chlorine) or the dichloromethyl group (β-hydrogen relative to a C-1 chlorine, which is less likely). The rate of an E2 reaction is dependent on the concentrations of both the substrate and the base. youtube.com

Regioselectivity and Stereoselectivity in Elimination

A key aspect of elimination reactions is regioselectivity , which refers to the preferential formation of one constitutional isomer over another. In the case of this compound, dehydrohalogenation can potentially lead to different alkene products.

According to Zaitsev's rule , the more substituted (and generally more stable) alkene is the major product of an elimination reaction. libretexts.org In the E1 or E2 elimination of HCl from this compound involving the C-2 chlorine, removal of a proton from one of the methyl groups would lead to the formation of 1,1-dichloro-2-methylpropene.

Alternatively, the use of a sterically hindered, bulky base can favor the formation of the Hofmann product , which is the less substituted alkene. youtube.com This is because the bulky base has easier access to the less sterically hindered protons.

The potential elimination products from this compound are outlined in the table below.

| Elimination Pathway | Base | Potential Product(s) | Expected Major Product (and Rule) |

| E1/E2 from C-2 | Non-bulky base (e.g., ethoxide) | 1,1-dichloro-2-methylpropene | 1,1-dichloro-2-methylpropene (Zaitsev) |

| E2 from C-2 | Bulky base (e.g., tert-butoxide) | 1,1-dichloro-2-methylpropene | Potentially still 1,1-dichloro-2-methylpropene due to the nature of the substrate, but Hofmann elimination is a consideration in general. |

| E2 from C-1 | Strong base | 2,3-dichloro-2-methyl-1-propene | Less likely due to the acidity of the C-H bond and stability of the resulting alkene. |

Radical-Mediated Transformations

The reaction of alkanes with halogens in the presence of UV light or heat proceeds through a free radical chain mechanism . masterorganicchemistry.com While specific data for this compound is scarce, we can infer its behavior from the principles of radical stability and the known reactions of similar compounds.

The mechanism involves three stages: initiation, propagation, and termination. The key step that determines the product distribution is the hydrogen abstraction by a halogen radical during the propagation stage. The stability of the resulting alkyl radical dictates the reactivity of the C-H bonds. The general order of radical stability is tertiary > secondary > primary. libretexts.org

In this compound, there are two types of C-H bonds: primary C-H bonds on the methyl groups and a single tertiary C-H bond on the dichloromethyl group. Based on radical stability, it is expected that the tertiary C-H bond would be preferentially abstracted by a radical, leading to the formation of a tertiary radical. However, the high degree of chlorination at the adjacent carbon can influence the bond dissociation energies and the accessibility of this hydrogen.

Further radical halogenation of this compound would likely lead to a mixture of more highly chlorinated products. The relative amounts of these products would depend on the reaction conditions and the relative reactivity of the remaining C-H bonds.

The table below summarizes the potential radical abstraction sites in this compound.

| C-H Bond Location | Type of C-H Bond | Resulting Radical | Predicted Reactivity |

| Methyl groups | Primary | Primary radical | Less reactive than tertiary C-H. |

| Dichloromethyl group | Tertiary | Tertiary radical | More reactive due to the formation of a more stable radical. |

Hydrogen Atom Transfer Reactions in the Liquid Phase

Hydrogen atom transfer (HAT) is a fundamental step in the radical-mediated transformation of alkanes and their halogenated derivatives. scripps.edu In the liquid phase, the reaction of this compound with radical species, such as the chlorine radical (Cl•), is anticipated to proceed via hydrogen abstraction. The structure of this compound features a single tertiary hydrogen atom, which is generally more susceptible to abstraction than primary or secondary hydrogens due to the lower bond dissociation energy and the greater stability of the resulting tertiary radical.

The general process for hydrogen abstraction by a chlorine radical can be represented as follows: CH₃C(Cl)₂CH₂Cl + Cl• → •C(CH₃)(C(Cl)₂H)CH₂Cl + HCl

The rate of this hydrogen transfer is influenced by several factors, including the strength of the C-H bond being broken, the nature of the attacking radical, and solvent effects. nist.gov For polychlorinated alkanes, the presence of electron-withdrawing chlorine atoms can strengthen the remaining C-H bonds through an inductive effect, thereby decreasing their reactivity towards abstraction. upenn.eduupenn.edu However, the tertiary nature of the single hydrogen in this compound still renders it the most probable site for a HAT reaction.

Radical Chain Mechanisms

The transformation of this compound can be further understood through the lens of radical chain mechanisms, which are characterized by initiation, propagation, and termination steps. upenn.eduyoutube.comdocbrown.info These reactions are often initiated by thermal or photochemical means. docbrown.info

Initiation: The reaction is typically initiated by the homolytic cleavage of a radical initiator, such as a halogen molecule (e.g., Cl₂), to generate radical species. youtube.comdocbrown.info

Cl₂ + hν (light) → 2 Cl•

Propagation: The propagation phase involves a series of reactions where a radical reacts with a stable molecule to form a new radical, which continues the chain. upenn.eduyoutube.com In the context of this compound, a chlorine radical can abstract the tertiary hydrogen atom, as discussed previously, to form an alkyl radical. This alkyl radical can then react with another chlorine molecule to yield a tetrachlorinated product and regenerate a chlorine radical, thus propagating the chain.

(CH₃)₂C(Cl)CH₂Cl + Cl• → (CH₃)₂C(Cl)CH•Cl + HCl

(CH₃)₂C(Cl)CH•Cl + Cl₂ → (CH₃)₂C(Cl)CHCl₂ + Cl•

Further chlorination can lead to a mixture of more highly chlorinated products. upenn.edu

Termination: The chain reaction ceases when two radical species combine to form a stable, non-radical product. upenn.eduyoutube.com

Cl• + Cl• → Cl₂ (CH₃)₂C(Cl)CH•Cl + Cl• → (CH₃)₂C(Cl)CHCl₂

Reactivity Profiling and Structure-Reactivity Relationships

The reactivity of this compound is intrinsically linked to its molecular structure. The arrangement of atoms and the presence of multiple halogen substituents create a unique reactivity profile.

Quantitative Structure-Reactivity Correlations

Quantitative Structure-Reactivity Relationship (QSRR) models are valuable tools for predicting the reactivity of chemical compounds based on their molecular descriptors. nih.gov For halogenated hydrocarbons, these models can forecast reaction rates, such as those with hydroxyl radicals in the atmosphere or dehydrohalogenation rates in aqueous environments. documentsdelivered.com

Below is an illustrative data table showing the relative reactivity of different types of hydrogens in alkane chlorination, which forms the basis for understanding the selectivity observed in radical reactions and is a foundational concept for developing QSRR models.

| Type of Hydrogen | Relative Reactivity (Chlorination) |

| Primary (1°) | 1 |

| Secondary (2°) | 3.9 |

| Tertiary (3°) | 5.2 |

This table presents generalized relative reactivity data for alkane chlorination and serves as a basis for understanding the principles of selectivity.

Influence of Halogenation on Reactivity Patterns

The degree and position of halogenation significantly influence the reactivity of an alkane. The presence of chlorine atoms in this compound has several competing effects on its reactivity.

The electron-withdrawing nature of chlorine atoms can decrease the reactivity of nearby C-H bonds towards radical abstraction by strengthening them. upenn.eduupenn.edu This effect is most pronounced for hydrogens on the same or adjacent carbon atoms. In this compound, the single tertiary hydrogen is on a carbon atom bonded to two chlorine atoms, which would be expected to decrease its reactivity compared to a non-halogenated tertiary hydrogen.

Conversely, the presence of halogens can facilitate other reaction pathways, such as dehydrohalogenation (the elimination of a hydrogen and a halogen atom to form an alkene). libretexts.org The rate of dehydrohalogenation is influenced by the acidity of the hydrogen being removed and the stability of the resulting alkene. For polychlorinated alkanes, base-promoted dehydrohalogenation rates have been shown to increase with the inductive effect of the chlorine atoms. upenn.edu

The following table summarizes the product distribution from the radical chlorination of 2-methylpropane (isobutane), illustrating the inherent preference for substitution at the tertiary position, a principle that is modified by further halogenation. chegg.comlumenlearning.comyoutube.com

| Product | Product Distribution (%) |

| 1-Chloro-2-methylpropane | 35-67 |

| 2-Chloro-2-methylpropane (B56623) | 33-65 |

The range in product distribution reflects the variability in reported experimental results under different conditions. chegg.comlumenlearning.comyoutube.com

Spectroscopic Characterization and Structural Elucidation of 1,1,2 Trichloro 2 Methylpropane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), it provides a detailed map of the carbon-hydrogen framework.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of 1,1,2-trichloro-2-methylpropane provides definitive information about the electronic environment of the hydrogen atoms within the molecule. In a typical analysis using a deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum displays distinct signals corresponding to the two different types of protons present. chemicalbook.comguidechem.com

The molecule's structure features two equivalent methyl (CH₃) groups and a single methine (CH) proton. The six protons of the two methyl groups are chemically equivalent and therefore resonate at the same frequency, producing a single, sharp signal. The lone proton on the carbon adjacent to the dichloromethyl group gives rise to a separate signal. Due to the absence of adjacent, non-equivalent protons for spin-spin coupling, both signals appear as singlets.

The chemical shifts are influenced by the electronegativity of the nearby chlorine atoms. The proton on the carbon bearing two chlorine atoms (the CHCl₂ group) is significantly deshielded and thus appears further downfield compared to the protons of the methyl groups.

Table 1: ¹H NMR Spectroscopic Data for this compound chemicalbook.comguidechem.com

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~1.85 | Singlet | 6H | C(CH₃)₂ |

| ~6.20 | Singlet | 1H | CHCl₂ |

| Note: Chemical shifts are approximate and can vary slightly based on solvent and experimental conditions. |

Carbon-13 NMR (¹³C NMR) Analysis

Complementing the proton NMR data, the ¹³C NMR spectrum reveals the number and electronic environments of the carbon atoms in this compound. The spectrum shows three distinct signals, corresponding to the three unique carbon environments in the molecule. guidechem.com

The carbon atoms include: the two equivalent methyl carbons, the quaternary carbon bonded to a chlorine atom and two methyl groups, and the carbon of the dichloromethyl group. The significant deshielding effect of the two chlorine atoms causes the signal for the CHCl₂ carbon to appear at the furthest downfield position. The quaternary carbon also experiences a downfield shift due to the attached chlorine atom. The equivalent methyl carbons are the most shielded and thus appear at the most upfield position.

Table 2: ¹³C NMR Spectroscopic Data for this compound guidechem.com

| Chemical Shift (ppm) | Assignment |

| ~25 | C(CH₃)₂ |

| ~55 | C(CH₃)₂ |

| ~80 | CHCl₂ |

| Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. |

Advanced Multi-dimensional NMR Techniques

While one-dimensional ¹H and ¹³C NMR are sufficient for the structural elucidation of a relatively simple molecule like this compound, advanced multi-dimensional NMR techniques could provide further confirmation. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are powerful tools for establishing connectivity between atoms.

COSY: A ¹H-¹H COSY experiment would show no cross-peaks, confirming the absence of coupling between the methyl protons and the methine proton, as they are separated by a quaternary carbon.

HSQC: An HSQC spectrum would correlate the proton signals with the carbon signals to which they are directly attached. It would show a correlation between the proton signal at ~1.85 ppm and the carbon signal at ~25 ppm (the methyl groups), and another correlation between the proton signal at ~6.20 ppm and the carbon signal at ~80 ppm (the CHCl₂ group).

Mass Spectrometry (MS) Applications

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its identification and structural confirmation.

Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule. The mass spectrum of this compound shows a characteristic pattern of fragment ions. nist.gov The molecular ion peak (M⁺) is often weak or absent due to the instability of the parent molecule under EI conditions.

A key feature of the mass spectrum is the isotopic pattern caused by the presence of chlorine isotopes, ³⁵Cl and ³⁷Cl, which exist in a natural abundance ratio of approximately 3:1. docbrown.info This results in clusters of peaks for any fragment containing chlorine atoms, where the peaks are separated by two mass units. For a fragment with two chlorine atoms, the expected isotopic pattern for the M, M+2, and M+4 peaks would be approximately 9:6:1. For a fragment with one chlorine atom, the M and M+2 peaks would be in a 3:1 ratio. docbrown.info

The fragmentation of this compound is driven by the cleavage of C-C and C-Cl bonds. The base peak, which is the most intense peak in the spectrum, is observed at an m/z of 77, corresponding to the [C(CH₃)₂Cl]⁺ fragment. nih.gov

Table 3: Major Fragment Ions in the EI-MS of this compound nist.govnih.gov

| m/z | Proposed Fragment Ion |

| 125/127/129 | [C₄H₆Cl₂]⁺ |

| 111/113 | [C₃H₄Cl]⁺ |

| 91/93 | [C₃H₄Cl]⁺ |

| 77/79 | [C(CH₃)₂Cl]⁺ (Base Peak) |

| 41 | [C₃H₅]⁺ |

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nist.gov This makes it an ideal method for analyzing this compound within a mixture of other substances, such as reaction byproducts or isomers. nih.govgoogle.com

In a GC-MS analysis, the mixture is first injected into the GC, where individual components are separated based on their boiling points and interactions with the stationary phase of the column. As each compound elutes from the column, it enters the mass spectrometer, which generates a mass spectrum for that specific component.

The retention time, the time it takes for a compound to travel through the GC column, is a characteristic property that helps in its identification. For this compound, a semi-standard non-polar Kovats retention index of 869 has been reported. nih.gov By comparing the retention time and the mass spectrum of an unknown peak to a known standard or library data, the presence and purity of this compound in a sample can be confirmed. nih.govnih.gov

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy of this compound reveals characteristic absorption bands corresponding to the vibrations of its constituent bonds. The spectrum is typically dominated by absorptions arising from carbon-hydrogen (C-H) and carbon-chlorine (C-Cl) bonds.

The C-H stretching vibrations of the methyl groups are expected in the region of 2850-3000 cm⁻¹. Asymmetrical and symmetrical stretching modes of the methyl groups typically appear in this range. Additionally, C-H bending vibrations, including scissoring and rocking motions, are observed at lower wavenumbers, generally in the 1350-1470 cm⁻¹ region. docbrown.info

The carbon-chlorine (C-Cl) stretching vibrations are particularly diagnostic for this compound and are expected to appear in the fingerprint region, typically between 500 and 800 cm⁻¹. The presence of multiple chlorine atoms on adjacent carbons will influence the exact position and splitting of these bands. The -CCl₂ group and the single C-Cl bond will each have characteristic stretching frequencies. For comparison, in the related molecule 1-chloro-2-methylpropane, C-Cl stretching absorptions are observed in the range of 580-780 cm⁻¹. docbrown.info

Skeletal vibrations involving the carbon-carbon (C-C) bonds of the propane (B168953) backbone also contribute to the FTIR spectrum, generally appearing in the 800-1200 cm⁻¹ range. docbrown.info

A representative, though not exhaustive, summary of expected FTIR absorption bands for this compound is presented below.

| Wavenumber Range (cm⁻¹) | Vibrational Mode Assignment | Functional Group |

| 2850 - 3000 | C-H Stretching | Methyl (CH₃) |

| 1350 - 1470 | C-H Bending | Methyl (CH₃) |

| 800 - 1200 | C-C Skeletal Vibrations | Propane backbone |

| 500 - 800 | C-Cl Stretching | Dichloro (-CCl₂) and Chloro (-Cl) |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR, as it relies on changes in polarizability during molecular vibrations. For this compound, Raman spectroscopy is particularly useful for observing vibrations that may be weak or inactive in the infrared spectrum.

Similar to FTIR, the Raman spectrum will exhibit bands corresponding to C-H and C-Cl vibrations. The symmetric vibrations of the molecule are often more intense in the Raman spectrum. For instance, the symmetric stretching of the C-C bonds and certain C-Cl stretching modes can be prominent.

In studies of chlorinated paraffins, Raman spectroscopy has been effectively used to identify conformations related to C-Cl bonds. For example, specific vibrational modes in the 610-690 cm⁻¹ region have been assigned to different conformations of the C-Cl bond. nih.gov This suggests that Raman spectroscopy can provide detailed structural information about the rotational isomers of this compound.

A general overview of the expected Raman active bands is provided in the table below.

| Wavenumber Range (cm⁻¹) | Vibrational Mode Assignment | Functional Group |

| 2850 - 3000 | C-H Stretching | Methyl (CH₃) |

| 1350 - 1470 | C-H Bending | Methyl (CH₃) |

| 800 - 1200 | Symmetric C-C Stretching | Propane backbone |

| 500 - 800 | C-Cl Stretching | Dichloro (-CCl₂) and Chloro (-Cl) |

Interpretation of Vibrational Modes and Functional Group Analysis

The analysis of the vibrational spectra of this compound involves the assignment of observed absorption bands to specific molecular motions. The C-H stretching region (2850-3000 cm⁻¹) confirms the presence of the methyl groups. The complexity of the C-H bending region (1350-1470 cm⁻¹) can provide insight into the structure of the alkyl group.

The most informative region for this molecule is the lower frequency range where C-Cl and C-C skeletal vibrations occur. The presence of multiple strong bands in the 500-800 cm⁻¹ range is a clear indicator of a polychlorinated alkane. The specific frequencies and their intensities can be used to distinguish this compound from its isomers. For example, the symmetry of the molecule will affect which vibrational modes are active in the infrared and Raman spectra, providing a basis for structural differentiation.

Chromatographic Techniques for Separation and Analysis

Chromatographic techniques are essential for the separation of this compound from complex mixtures and for its quantification. Gas chromatography is the most suitable technique due to the volatility of the compound.

Gas Chromatography (GC) for Purity Assessment and Quantification

Gas chromatography is a powerful tool for assessing the purity of this compound and for quantifying its concentration in various matrices. The choice of the GC column (stationary phase) is critical for achieving good separation from impurities or other components in a mixture.

For chlorinated hydrocarbons, a variety of capillary columns can be employed. Non-polar stationary phases, such as those based on polydimethylsiloxane (B3030410) (e.g., DB-1 or equivalent), or phases with intermediate polarity are often used. The retention time of this compound will depend on the specific column, its dimensions (length and internal diameter), the film thickness of the stationary phase, the carrier gas flow rate, and the temperature program of the GC oven.

A key parameter in gas chromatography is the Kovats retention index, which is a standardized measure of retention. For this compound, a Kovats retention index of 869 has been reported on a semi-standard non-polar column. nih.gov This value can be used for identification purposes by comparing it to the retention indices of known standards run under the same conditions.

For quantitative analysis, a detector such as a Flame Ionization Detector (FID) or an Electron Capture Detector (ECD) can be used. The FID is a universal detector for organic compounds, while the ECD is highly sensitive to halogenated compounds, making it particularly suitable for trace analysis of this compound.

| Parameter | Value/Description |

| Technique | Gas Chromatography (GC) |

| Kovats Retention Index | 869 (on a semi-standard non-polar column) nih.gov |

| Suitable Detectors | Flame Ionization Detector (FID), Electron Capture Detector (ECD) |

| Typical Stationary Phases | Polydimethylsiloxane (non-polar), phases of intermediate polarity |

Coupling of GC with Spectroscopic Detectors (GC-MS, GC-IR)

To achieve unambiguous identification, gas chromatography is often coupled with spectroscopic detectors, most commonly mass spectrometry (GC-MS) and less frequently, infrared spectroscopy (GC-IR).

GC-MS: In GC-MS, the separated components from the GC column are introduced into a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio. The resulting mass spectrum is a unique fingerprint of the compound.

The mass spectrum of this compound will show a molecular ion peak (M⁺), although it may be of low intensity due to the facile fragmentation of halogenated alkanes. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in the molecular ion and any chlorine-containing fragment ions, providing a characteristic signature. docbrown.info

Common fragmentation pathways for halogenated alkanes include the loss of a chlorine atom or a hydrogen chloride molecule. Cleavage of carbon-carbon bonds also occurs, leading to the formation of stable carbocations. For instance, in the mass spectrum of the related 1-chloro-2-methylpropane, prominent fragments are observed corresponding to the loss of a chlorine atom and the formation of the tert-butyl cation. docbrown.info A detailed analysis of the fragmentation pattern of this compound would allow for its definitive identification.

GC-IR: The coupling of gas chromatography with Fourier Transform Infrared spectroscopy (GC-IR or GC-FTIR) provides real-time infrared spectra of the eluting compounds. chromatographytoday.com This technique combines the separation power of GC with the structural information of IR spectroscopy.

There are several interfaces for GC-IR, including light-pipe, matrix isolation, and direct deposition techniques. chromatographytoday.com The light-pipe interface is the most common, where the eluent from the GC flows through a heated gold-coated tube through which the infrared beam passes.

A GC-IR analysis of a mixture containing this compound would yield a chromatogram and a separate infrared spectrum for each peak. This allows for the differentiation of isomers that may have similar mass spectra but distinct infrared spectra. The vapor-phase IR spectrum obtained from GC-IR can be compared to spectral libraries for positive identification. The combination of retention time, mass spectrum, and infrared spectrum provides a very high degree of confidence in the identification of this compound. bohrium.com

Advanced Structural Analysis and Conformational Studies

Determination of Molecular Conformation

The conformational analysis of this compound is complex due to the steric bulk of the substituents around the C1-C2 bond. Rotation around this single bond gives rise to various staggered and eclipsed conformers. The relative stability of these conformers is determined by a balance of steric hindrance and electronic interactions.

Given the significant steric bulk of the two chlorine atoms on C1 and the chlorine and two methyl groups on C2, it is anticipated that the staggered conformations will be significantly more stable than the eclipsed conformations. The most stable staggered conformer would be the one that minimizes the gauche interactions between the large substituents.

Due to a lack of specific experimental or computational studies on the conformational preferences of this compound in the searched literature, a detailed quantitative analysis of its rotamer populations is not possible. However, based on the principles of conformational analysis of sterically hindered acyclic alkanes, it can be inferred that the molecule will predominantly exist in a staggered conformation where the bulky dichloromethyl group is anti-periplanar to one of the methyl groups to minimize steric strain. The presence of multiple large substituents suggests that the barrier to rotation around the C1-C2 bond is likely to be significant.

Stereochemical Considerations

The this compound molecule possesses a stereocenter at the C2 carbon atom, which is bonded to four different groups: a dichloromethyl group (-CHCl₂), a chlorine atom, and two methyl groups. However, since the two methyl groups are identical, this carbon is not a chiral center. Therefore, this compound is an achiral molecule and does not exhibit enantiomerism. chemicalbook.com

While the molecule itself is achiral, the presence of the prochiral center at C2 has stereochemical implications. The two methyl groups are diastereotopic because replacement of a hydrogen atom on one methyl group with a different group would lead to a diastereomer relative to the replacement on the other methyl group. In a chiral environment, these methyl groups would be chemically non-equivalent and could potentially give rise to separate signals in the NMR spectrum. However, in a typical achiral solvent, rapid rotation around the C-C bonds usually makes them appear equivalent.

Environmental Transformation Mechanisms of 1,1,2 Trichloro 2 Methylpropane

Abiotic Degradation Pathways and Mechanisms

Abiotic degradation involves the transformation of a chemical substance through non-biological processes. For 1,1,2-trichloro-2-methylpropane, these pathways primarily include hydrolysis, photolysis, and oxidation by naturally occurring reactive species.

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The susceptibility of a halogenoalkane to hydrolysis is highly dependent on its molecular structure. This compound is a tertiary haloalkane because one chlorine atom is attached to a tertiary carbon (a carbon atom bonded to three other carbon atoms). This structural feature strongly suggests that its hydrolysis proceeds via a unimolecular nucleophilic substitution (SN1) mechanism. docbrown.infoalgoreducation.com

The SN1 mechanism for the hydrolysis of this compound is proposed to occur in a stepwise manner:

Formation of a Carbocation (Rate-Determining Step): The carbon-chlorine bond at the tertiary position is polarized, and the first and slowest step involves the heterolytic cleavage of this bond. The chlorine atom departs with the bonding pair of electrons, forming a stable tertiary carbocation and a chloride ion. docbrown.info The stability of the tertiary carbocation is the primary reason for the favorability of the SN1 pathway.

Nucleophilic Attack by Water: The carbocation intermediate is then rapidly attacked by a nucleophile, in this case, a water molecule. The oxygen atom of the water molecule donates a pair of electrons to the positively charged carbon, forming a protonated alcohol. docbrown.info

Deprotonation: In the final step, another water molecule acts as a base, removing a proton from the protonated alcohol to yield the final alcohol product, 1,1-dichloro-2-methylpropan-2-ol, and a hydronium ion. docbrown.info

While data specific to this compound is scarce, the reactivity trend for hydrolysis of haloalkanes is tertiary > secondary > primary. docbrown.info Therefore, this compound is expected to hydrolyze more readily than its primary or secondary isomers.

Table 1: Proposed Hydrolysis Reaction of this compound

| Reactant | Mechanism | Intermediate | Product |

|---|

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light energy. Chlorinated alkanes can undergo photolysis, particularly in the stratosphere, when exposed to ultraviolet (UV) radiation. alevelchemistry.co.ukstudymind.co.uk The energy from UV light can be sufficient to break the carbon-chlorine (C-Cl) bonds, which are generally weaker than carbon-carbon or carbon-hydrogen bonds.

The primary photolytic process for chloroalkanes involves the homolytic fission of a C-Cl bond, generating a highly reactive chlorine radical (Cl•) and an organic radical. studymind.co.uk

Initiation: C₄H₇Cl₃ + hν (UV light) → •C₄H₇Cl₂ + Cl•

Once formed, the chlorine radical can participate in catalytic cycles that lead to the destruction of stratospheric ozone (O₃). alevelchemistry.co.ukthesciencehive.co.uk

Propagation:

Cl• + O₃ → ClO• + O₂

ClO• + O → Cl• + O₂

A single chlorine radical can destroy thousands of ozone molecules before it is removed from the cycle through termination reactions. alevelchemistry.co.uk

In aqueous environments, direct photolysis of chlorinated alkanes like 1,2,3-trichloropropane is not expected to be a significant process because they often lack a chromophore that absorbs light at environmentally relevant wavelengths (>290 nm). cdc.gov However, indirect photolysis, mediated by photochemically produced reactive species such as hydroxyl radicals, can occur. chemrxiv.org

Table 2: Generalized Photolytic Degradation Pathway

| Process | Description | Initial Products | Environmental Implication |

|---|

Oxidation by Hydroxyl Radicals (OH•): The hydroxyl radical (OH•) is a powerful, non-selective oxidant present in the atmosphere and in aqueous systems subjected to advanced oxidation processes. harvard.eduhydrogenlink.com It is often referred to as the "detergent of the atmosphere" because it initiates the degradation of most organic compounds. harvard.edu The primary reaction mechanism between OH• and a saturated chloroalkane like this compound is hydrogen abstraction. nist.gov The OH• radical abstracts a hydrogen atom from a C-H bond to form a water molecule and a carbon-centered alkyl radical.

R-H + •OH → R• + H₂O

The resulting alkyl radical (•C₄H₆Cl₃) will then react rapidly with molecular oxygen (O₂) in the atmosphere, leading to the formation of peroxy radicals and initiating a cascade of reactions that can ultimately lead to the mineralization of the compound. The rate of reaction with OH• is a critical parameter for determining the atmospheric lifetime of the compound.

Oxidation by Ozone (O₃): Ozone is another strong oxidant in the atmosphere, although its reactivity with saturated alkanes is generally much lower than that of the hydroxyl radical. harvard.edu However, under specific conditions, such as the low temperatures found in the stratosphere, heterogeneous reactions between ozone and chloroalkanes can occur. publish.csiro.auproquest.com These reactions can lead to the formation of chlorine oxides, which are photochemically active and can contribute to ozone layer depletion. publish.csiro.auproquest.com The proposed mechanism involves the insertion of an ozone atom into a C-H bond, followed by decomposition. proquest.com

Kinetic modeling is used to predict the rate at which a compound will degrade in the environment. The degradation of a chemical via abiotic pathways like hydrolysis or reaction with hydroxyl radicals often follows pseudo-first-order kinetics, where the reaction rate is dependent on the concentration of the target chemical. publish.csiro.au

The rate law can be expressed as: Rate = -d[C]/dt = k[C]

Where:

[C] is the concentration of this compound.

k is the pseudo-first-order rate constant (s⁻¹ or d⁻¹).

The environmental half-life (t₁/₂) of the compound can be calculated from the rate constant: t₁/₂ = ln(2) / k

Specific experimentally determined rate constants for the hydrolysis, photolysis, or oxidation of this compound are not available in the reviewed scientific literature. However, models can estimate these values based on data from structurally similar compounds. For instance, the hydrolysis half-life of 1,2,3-trichloropropane has been calculated to be 44 years at 25°C and neutral pH, indicating high persistence against this pathway. cdc.gov Given its structure, this compound may have a different hydrolysis rate, but kinetic data is needed for an accurate assessment.

Table 3: Abiotic Degradation Rate Parameters (Hypothetical)

| Transformation Pathway | Rate Constant (k) | Half-Life (t₁/₂) | Influencing Factors |

|---|---|---|---|

| Hydrolysis | Data not available | Data not available | pH, Temperature |

| Atmospheric Oxidation (OH•) | Data not available | Data not available | OH• concentration, Temperature |

Biotic Degradation Mechanisms

Biotic degradation involves the transformation of chemical compounds by living organisms, primarily microorganisms. For chlorinated alkanes, these processes are crucial for natural attenuation in contaminated soil and groundwater.

Under anaerobic (oxygen-deficient) conditions, a key biodegradation mechanism for highly chlorinated compounds is reductive dehalogenation. eurochlor.orgnih.gov In this process, the chlorinated compound acts as an electron acceptor, and microorganisms facilitate the replacement of a chlorine atom with a hydrogen atom. nih.gov This process is also known as organohalide respiration. mdpi.com

Two primary pathways for reductive dehalogenation are:

Hydrogenolysis: This involves the replacement of a halogen substituent with a hydrogen atom. For this compound, sequential hydrogenolysis could lead to the formation of dichlorinated, monochlorinated, and ultimately non-chlorinated products. C₄H₇Cl₃ + H⁺ + 2e⁻ → C₄H₈Cl₂ + Cl⁻

Dichloroelimination: This involves the removal of two chlorine atoms from adjacent carbons, resulting in the formation of a double bond (an alkene). Since this compound has chlorine atoms on adjacent carbons (C1 and C2), this pathway is theoretically possible, which would lead to the formation of 1,1-dichloro-2-methylpropene.

The rate and extent of reductive dehalogenation can be influenced by the structure of the molecule. The rate of dehalogenation for alkyl halides can vary with steric hindrance, following a trend of primary > secondary > tertiary. wikipedia.org This suggests that the tertiary chlorine on this compound might be removed more slowly than the primary chlorines. Studies on other chlorinated ethanes, such as 1,1,2-trichloroethane (B165190), have shown that they can be anaerobically dechlorinated to compounds like 1,2-dichloroethane and chloroethane. nih.gov However, the branched structure of this compound may influence the specific microbial consortia and enzymes capable of its degradation.

Table 4: Potential Reductive Dehalogenation Pathways for this compound

| Pathway | Description | Potential Products |

|---|---|---|

| Hydrogenolysis | Sequential replacement of Cl with H. | 1,2-Dichloro-2-methylpropane, 1-Chloro-2-methylpropane, 2-Chloro-2-methylpropane (B56623), Isobutane |

Aerobic Transformation and Co-metabolism

No specific studies detailing the aerobic transformation of this compound by microorganisms were identified. In the broader context of chlorinated alkanes, aerobic degradation often proceeds through the action of oxygenase enzymes, which can initiate the breakdown of the molecule. This process can occur as a co-metabolic activity, where the degradation of the target compound is facilitated by the presence of a primary growth substrate, such as an alkane or an aromatic compound. However, without experimental data for this compound, the specific microorganisms, required co-substrates, and the efficiency of such a process remain unknown.

Elucidation of Microbial Degradation Pathways and Metabolites

Detailed microbial degradation pathways and the resulting metabolites for this compound have not been documented. For other chlorinated propanes, degradation can involve sequential dechlorination steps, hydroxylation, and eventual entry into central metabolic pathways. The identification of intermediate and final metabolites is crucial for understanding the completeness of degradation and assessing any potential ecotoxicological risks of breakdown products. The absence of such studies for this compound means its environmental impact and potential for natural attenuation cannot be fully assessed.

Enzyme-Mediated Biotransformations

While enzymes such as monooxygenases and dioxygenases are known to be key players in the biotransformation of various chlorinated hydrocarbons, their specific role and efficacy in the degradation of this compound have not been investigated. Research into the specific enzymes capable of acting on this compound, their kinetic properties, and the factors influencing their activity is necessary to understand its potential for bioremediation. Without this information, it is not possible to detail the enzyme-mediated biotransformations of this compound.

Applications of 1,1,2 Trichloro 2 Methylpropane in Advanced Organic Synthesis

Role as a Key Intermediate in Multi-Step Organic Transformations

While specific, documented examples of 1,1,2-trichloro-2-methylpropane serving as a key intermediate in multi-step organic transformations are not widely reported in academic journals, its structure suggests a potential for such applications. The presence of multiple chlorine atoms offers sites for sequential reactions, such as dehydrochlorination or nucleophilic substitution, which could lead to a variety of functionalized intermediates.

The reactivity of the chlorine atoms is influenced by their position on the carbon skeleton. The geminal dichloromethyl group (-CHCl2) and the tertiary chlorine atom present different electronic and steric environments, potentially allowing for selective reactions under controlled conditions. For instance, elimination of hydrogen chloride could lead to the formation of various chloro-substituted alkenes, which are valuable precursors in polymerization and addition reactions.

The lack of extensive literature on its use as an intermediate may suggest that other, more readily available or reactive building blocks are often preferred. However, the unique stereoelectronic properties of this compound could make it a valuable, albeit niche, intermediate for the synthesis of highly specific target molecules that are not easily accessible through other routes.

Synthesis of Complex Organic Molecules utilizing this compound as a Building Block

The direct application of this compound as a foundational building block in the synthesis of complex organic molecules is not extensively documented. However, its structure lends itself to theoretical synthetic pathways. For example, the tertiary chloride is expected to be susceptible to SN1-type substitution reactions, while the dichloromethyl group could potentially undergo further transformations.

Dehydrochlorination reactions are a plausible route to introduce unsaturation. Depending on the reaction conditions and the base used, different isomeric dichloro-methyl-propenes could be formed. These unsaturated intermediates could then participate in a variety of carbon-carbon bond-forming reactions, such as Diels-Alder cycloadditions or Heck couplings, to build more complex molecular scaffolds.

Another potential application lies in organometallic chemistry. The formation of a Grignard or organolithium reagent from this compound would be challenging due to the presence of multiple reactive sites but could, in principle, provide a nucleophilic isobutyl moiety for reaction with various electrophiles. However, the high reactivity of such a reagent would likely lead to side reactions, such as elimination or coupling.

Exploration of Novel Derivatives and Analogues for Research Purposes

The synthesis of novel derivatives and analogues of this compound for research purposes is an area with potential for exploration. The inherent reactivity of the carbon-chlorine bonds allows for a range of chemical modifications.

Potential Derivatives and their Synthetic Pathways:

| Derivative Class | Potential Synthetic Pathway | Potential Research Applications |

| Alkenyl Chlorides | Dehydrochlorination using a suitable base | Monomers for specialty polymers, intermediates for further functionalization. |

| Alcohols/Ethers | Nucleophilic substitution with hydroxide (B78521) or alkoxides | Solvents, synthetic intermediates with altered polarity. |

| Amines | Nucleophilic substitution with ammonia (B1221849) or primary/secondary amines | Precursors for biologically active compounds, ligands for metal complexes. |

| Fluorinated Analogues | Halogen exchange (HALEX) reactions | Materials with unique properties (e.g., increased thermal stability, altered lipophilicity). |

For instance, the selective substitution of one or more chlorine atoms with other functional groups could lead to a library of compounds with diverse physicochemical properties. These derivatives could be screened for biological activity or used as probes to study reaction mechanisms. The introduction of fluorine atoms to create fluorinated analogues is another avenue of interest, as this can significantly alter the electronic properties and biological activity of a molecule. An example of a related fluorinated compound is 1,1,2-trichloro-3,3,3-trifluoro-2-methylpropane. byjus.com

Reaction Engineering and Process Chemistry for Synthetic Applications

While the synthetic applications of this compound are not widely documented, the process chemistry for its own synthesis has been a subject of study. A key method for its preparation involves the reaction of 1-chloro-2-methyl-propene with sulfuryl chloride. google.com This process has been optimized to produce this compound as the main product with high selectivity, which is a significant improvement over methods where it is only a minor byproduct. google.com

The reaction is preferably carried out in the liquid phase and can be initiated by light, particularly UV light, or catalyzed by aldehydes. google.com Process parameters such as reaction time, temperature, and the stoichiometry of the reactants can be controlled to maximize the yield and purity of the desired product. For instance, using sulfuryl chloride in a stoichiometric deficit facilitates the separation of the unreacted 1-chloro-2-methyl-propene from the product. google.com The reaction can be run in either a batch process using a stirred reactor or a continuous process in a tubular reactor or a cascade system, allowing for scalability. google.com

The engineering aspects of any subsequent synthetic applications of this compound would depend on the specific reaction being performed. For example, dehydrochlorination reactions would require careful control of temperature and pressure to manage the evolution of hydrogen chloride gas. Similarly, nucleophilic substitution reactions might necessitate the use of phase-transfer catalysts to improve the reaction rate and yield between immiscible reactants. The choice of reactor type, solvent, and separation techniques would be crucial for developing an efficient and economical synthetic process based on this chlorinated hydrocarbon.

常见问题

Basic Research Questions

Q. What are the recommended safety protocols for handling 1,1,2-Trichloro-2-methylpropane in laboratory settings?

- Methodological Answer:

- Ventilation: Use fume hoods to minimize inhalation risks, as chlorinated compounds often release volatile organic compounds (VOCs) .

- PPE: Wear nitrile gloves, lab coats, and safety goggles. Tert-butyl chloride (a related compound) requires similar precautions due to its irritant properties .

- First Aid: In case of inhalation, move to fresh air immediately; consult SDS for specific antidotes (e.g., no reported antidotes for tert-butyl chloride, but symptomatic treatment is advised) .

Q. How can researchers optimize synthetic routes for this compound?

- Methodological Answer:

- Chlorination Strategies: Consider radical chlorination of 2-methylpropane using UV light or catalysts (e.g., AlCl₃). For tert-butyl chloride, chlorination of isobutylene with HCl is standard .

- Purification: Use fractional distillation to isolate the product, leveraging differences in boiling points (e.g., tert-butyl chloride: BP 51°C) .

- Characterization: Confirm purity via GC-MS and ¹H/¹³C NMR, comparing spectra to databases like NIST Chemistry WebBook .

Advanced Research Questions

Q. How can computational methods resolve contradictions in the kinetic parameters of this compound degradation pathways?

- Methodological Answer:

- Quantum Chemistry: Perform DFT calculations (e.g., B3LYP/6-31G*) to model reaction intermediates and transition states. Compare activation energies for hydrolysis vs. photolysis pathways .

- QSPR Models: Train neural networks on existing kinetic data for chlorinated alkanes (e.g., 1,2,3-trichloropropane) to predict degradation rates under varying pH/temperature conditions .

- Validation: Cross-reference computational results with experimental LC-MS/MS data to identify discrepancies .

Q. What strategies address conflicting toxicity data in studies of this compound?

- Methodological Answer:

- Meta-Analysis: Apply systematic review protocols (e.g., PRISMA) to aggregate data from TOXCENTER, PubMed, and NIH RePORTER, filtering by study quality (e.g., OECD guideline compliance) .

- Dose-Response Modeling: Use benchmark dose (BMD) software to reconcile variations in NOAEL/LOAEL values across species (e.g., rodent vs. primate data) .

- Confounder Analysis: Adjust for variables like solvent carriers (e.g., DMSO) that may influence toxicity endpoints .

Q. How can researchers design experiments to elucidate the metabolic fate of this compound in mammalian systems?

- Methodological Answer:

- Isotopic Labeling: Synthesize ¹⁴C-labeled analogs to track metabolite formation via radio-HPLC .

- In Vitro Models: Use hepatic microsomes (e.g., rat S9 fractions) to identify cytochrome P450-mediated oxidation products .

- Toxicokinetic Profiling: Measure blood/urine concentrations over time using LC-TOF-MS, comparing to structurally similar compounds like 1,2,3-trichloropropane .

Data Gaps and Future Directions

Q. What are the critical data needs for improving risk assessments of this compound?

- Prioritized Research Agenda:

- Chronic Exposure Studies: Conduct 2-year bioassays in rodents to evaluate carcinogenicity (oral/dermal routes) .

- Environmental Fate: Quantify soil adsorption coefficients (Koc) and biodegradation half-lives using OECD 307 guidelines .

- Mechanistic Toxicology: Use RNA-seq to identify gene expression changes in exposed cell lines (e.g., HepG2) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。